molecular formula C14H15N5O5 B279620 [4-(2-FURYLCARBONYL)PIPERAZINO](1-METHYL-4-NITRO-1H-PYRAZOL-3-YL)METHANONE

[4-(2-FURYLCARBONYL)PIPERAZINO](1-METHYL-4-NITRO-1H-PYRAZOL-3-YL)METHANONE

Cat. No.: B279620
M. Wt: 333.3 g/mol
InChI Key: KRPIHVHMRBINFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(2-FURYLCARBONYL)PIPERAZINO](1-METHYL-4-NITRO-1H-PYRAZOL-3-YL)METHANONE is a complex organic compound that features a furoyl group, a nitro-substituted pyrazole, and a piperazine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(2-FURYLCARBONYL)PIPERAZINO](1-METHYL-4-NITRO-1H-PYRAZOL-3-YL)METHANONE likely involves multiple steps:

    Formation of the furoyl group: This can be achieved through the acylation of furans.

    Synthesis of the nitro-substituted pyrazole: This involves nitration reactions followed by cyclization.

    Coupling reactions: The furoyl group and the nitro-substituted pyrazole are then coupled with piperazine under specific conditions, possibly using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production would scale up these reactions, optimizing for yield and purity. This might involve continuous flow reactors and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furoyl and pyrazole rings.

    Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.

    Substitution: Various substitution reactions can occur, especially on the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

[4-(2-FURYLCARBONYL)PIPERAZINO](1-METHYL-4-NITRO-1H-PYRAZOL-3-YL)METHANONE may have applications in:

    Medicinal Chemistry: Potential as a pharmacophore in drug design.

    Biological Studies: Investigating its effects on biological systems.

    Industrial Chemistry: Use as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action would depend on its specific biological target. Generally, compounds with similar structures may:

    Bind to enzymes or receptors: Inhibiting or activating their function.

    Interact with DNA or RNA: Affecting gene expression or replication.

    Modulate signaling pathways: Influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-(2-furoyl)-4-(4-nitrophenyl)piperazine: Similar structure but with a phenyl group instead of a pyrazole.

    1-(2-furoyl)-4-(4-aminophenyl)piperazine: Similar structure but with an amino group instead of a nitro group.

Uniqueness

[4-(2-FURYLCARBONYL)PIPERAZINO](1-METHYL-4-NITRO-1H-PYRAZOL-3-YL)METHANONE is unique due to the combination of the furoyl, nitro-substituted pyrazole, and piperazine moieties, which may confer distinct biological activities and chemical properties.

Properties

Molecular Formula

C14H15N5O5

Molecular Weight

333.3 g/mol

IUPAC Name

furan-2-yl-[4-(1-methyl-4-nitropyrazole-3-carbonyl)piperazin-1-yl]methanone

InChI

InChI=1S/C14H15N5O5/c1-16-9-10(19(22)23)12(15-16)14(21)18-6-4-17(5-7-18)13(20)11-3-2-8-24-11/h2-3,8-9H,4-7H2,1H3

InChI Key

KRPIHVHMRBINFU-UHFFFAOYSA-N

SMILES

CN1C=C(C(=N1)C(=O)N2CCN(CC2)C(=O)C3=CC=CO3)[N+](=O)[O-]

Canonical SMILES

CN1C=C(C(=N1)C(=O)N2CCN(CC2)C(=O)C3=CC=CO3)[N+](=O)[O-]

Origin of Product

United States

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